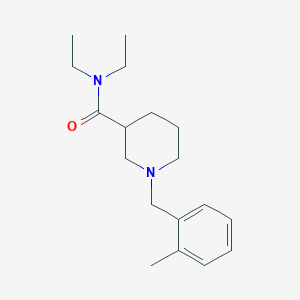
2-methyl-1-(2-oxopropyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(2-oxopropyl)pyridinium bromide, also known as MPP+, is a chemical compound that has been extensively studied for its neurotoxic effects on dopaminergic neurons. MPP+ has been used as a tool to model Parkinson's disease in animal and cellular models, and its mechanism of action has been extensively studied.
Wirkmechanismus
2-methyl-1-(2-oxopropyl)pyridinium bromide+ is taken up selectively by dopaminergic neurons through the dopamine transporter. Once inside the cell, 2-methyl-1-(2-oxopropyl)pyridinium bromide+ is converted to its active form, which inhibits complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(2-oxopropyl)pyridinium bromide+ are well-documented. The compound causes a decrease in ATP production, an increase in reactive oxygen species, and ultimately cell death. 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been shown to cause selective damage to dopaminergic neurons, leading to a model of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-1-(2-oxopropyl)pyridinium bromide+ has several advantages in lab experiments, including its selective uptake by dopaminergic neurons and its ability to model Parkinson's disease. However, the compound also has several limitations, including its toxicity and the fact that it only models one aspect of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research involving 2-methyl-1-(2-oxopropyl)pyridinium bromide+. One area of interest is the development of treatments that can protect against 2-methyl-1-(2-oxopropyl)pyridinium bromide+-induced cell death. Another area of interest is the use of 2-methyl-1-(2-oxopropyl)pyridinium bromide+ as a tool to study the interactions between genetic and environmental factors in the development of Parkinson's disease. Overall, 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been a valuable tool in Parkinson's disease research and will likely continue to be used in future studies.
Synthesemethoden
2-methyl-1-(2-oxopropyl)pyridinium bromide+ can be synthesized through a variety of methods, including the reaction of 2-methylpyridine with methyl vinyl ketone in the presence of a palladium catalyst. The resulting product is then treated with hydrobromic acid to yield 2-methyl-1-(2-oxopropyl)pyridinium bromide+ as a bromide salt.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used extensively in scientific research as a model for Parkinson's disease. The compound is selectively taken up by dopaminergic neurons and causes mitochondrial dysfunction, leading to cell death. 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used to study the mechanisms of Parkinson's disease and to test potential treatments.
Eigenschaften
IUPAC Name |
1-(2-methylpyridin-1-ium-1-yl)propan-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO.BrH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGXPYQARFSHSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383117 |
Source


|
| Record name | ST50324263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75487-74-0 |
Source


|
| Record name | ST50324263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)

![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)

![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)